NOTA-NHS ester

説明

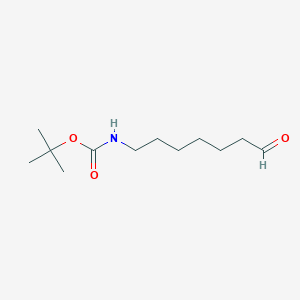

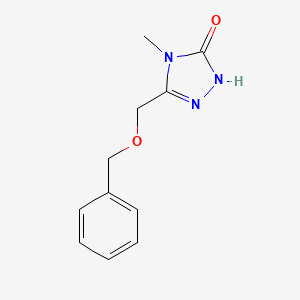

NOTA-NHS ester is a chemical compound used in scientific research. It has a complex structure that allows for diverse applications. It is particularly useful for targeted labeling and imaging of biomolecules. The compound has a specific reactivity towards primary amines such as the lysine group .

Synthesis Analysis

NHS esters, including NOTA-NHS ester, are relatively easy to prepare . A common way to synthesize an NHS-activated acid is to mix NHS with the desired carboxylic acid and a small amount of an organic base in an anhydrous solvent . A coupling reagent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is then added to form a highly reactive activated acid intermediate .Molecular Structure Analysis

The molecular formula of NOTA-NHS ester is C16H24N4O8 . It has a molecular weight of 660.38 . The compound is a white powder .Chemical Reactions Analysis

NHS-esters, including NOTA-NHS ester, react readily with compounds containing amino groups, forming a chemically stable amide bond between the labeling reagent and the target molecule . The reaction is strongly pH-dependent, mainly due to the varying degrees of the protonation of the amine at each pH .Physical And Chemical Properties Analysis

NOTA-NHS ester is a white solid with a molecular weight of 400.39 . and should be stored at -20°C .科学的研究の応用

Protein Biology and Crosslinking

NOTA-NHS ester is used in protein biology, specifically in amine-reactive crosslinker chemistry . It reacts with primary amines, which exist at the N-terminus of each polypeptide chain and in the side-chain of lysine (Lys, K) amino acid residues . This makes it a valuable tool for crosslinking or labeling peptides and proteins .

Bioconjugation Techniques

NOTA-NHS ester is one of the most important activated esters used in various bioconjugation techniques . These include protein labeling by fluorescent dyes and enzymes, surface activation of chromatographic supports, microbeads, nanoparticles, and microarray slides .

Peptide Synthesis

In the field of peptide synthesis, NOTA-NHS ester is used due to its favorable reactivity, relative stability towards hydrolysis, good crystallizability, and low toxicity . It’s a crucial component in the preparation of active esters .

Nuclear Medicine

NOTA-NHS ester has potential applications in nuclear medicine. Its conjugates can be used in the diagnosis and treatment of diseases, providing valuable insights into the molecular mechanisms underlying diseases.

Drug Discovery

In the realm of drug discovery, NOTA-NHS ester plays a significant role. It can be used to create conjugates that have the potential to revolutionize the treatment of diseases such as cancer.

Molecular Imaging

NOTA-NHS ester is also used in molecular imaging. It helps in the visualization of biological processes at the molecular level, providing valuable insights into disease mechanisms.

Surface Immobilizations

NOTA-NHS ester is extensively used as an activating agent for covalent coupling of amine-containing biomolecules onto surfaces. This property is crucial for academic and commercial surface immobilizations, including microarray, microfluidic, immunoassay, bioreactor, tissue engineering, and biomedical device fabrication.

Genomic and Proteomic Research

In genomic and proteomic research, NOTA-NHS ester is used for labeling peptides and antibodies . Its specific reactivity toward primary amines such as the lysine group makes it a valuable tool in these fields .

作用機序

Target of Action

NOTA-NHS Ester is a multifunctional coupling agent that combines the characteristics of NHS Ester and NOTA . It primarily targets primary amines present in proteins, peptides, and other macromolecules . These amino groups are especially nucleophilic and occur predominantly on the solvent-exposed outside surfaces of native protein tertiary structures, making them easy targets for conjugation .

Mode of Action

NOTA-NHS Ester operates by reacting with the primary amines present in proteins or peptides, thereby linking them together . This reaction is facilitated by the NHS Ester component of the compound, which reacts with the amine groups to form a stable amide bond . This method has been shown to have superior efficiency compared to other esters .

Biochemical Pathways

The primary biochemical pathway involved in the action of NOTA-NHS Ester is the formation of amide bonds between the NHS Ester and primary amines present in proteins or peptides . This process enables the precise delivery, targeted recognition, and effective controlled release of drugs .

Pharmacokinetics

NOTA-NHS Ester is used to create stable linkages between drugs and antibodies, suggesting that its distribution and excretion would be closely tied to those of the drug or antibody it is linked to .

Result of Action

The result of NOTA-NHS Ester’s action is the formation of a stable linkage between two different proteins or peptides . This enables the precise delivery, targeted recognition, and effective controlled release of drugs . The compound has been shown to have good stability, allowing it to remain in the body for extended periods and thereby effectively enhancing the efficacy of the drug .

Action Environment

The action of NOTA-NHS Ester can be influenced by various environmental factors. For instance, the efficiency of the reaction between the NHS Ester and primary amines is pH-dependent . Furthermore, the compound’s stability and immunogenicity can pose challenges in its application in drug delivery systems .

Safety and Hazards

特性

IUPAC Name |

2-[4-(carboxymethyl)-7-[2-(2,5-dioxopyrrolidin-1-yl)oxy-2-oxoethyl]-1,4,7-triazonan-1-yl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N4O8/c21-12-1-2-13(22)20(12)28-16(27)11-19-7-5-17(9-14(23)24)3-4-18(6-8-19)10-15(25)26/h1-11H2,(H,23,24)(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYDHNYKGXODDAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CN2CCN(CCN(CC2)CC(=O)O)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N4O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

NOTA-NHS ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Methoxypyrido[2,3-b]pyrazine](/img/structure/B3098498.png)

![Diethyl [(diphenylmethylidene)amino]propanedioate](/img/structure/B3098548.png)

![6-fluoro-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one](/img/structure/B3098568.png)